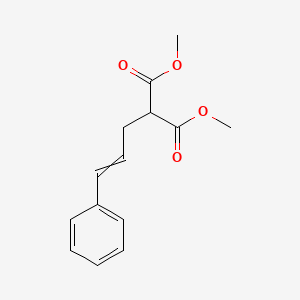
Cyclohexyl methanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl methanesulfinate is an organic compound that belongs to the class of sulfinates It is characterized by the presence of a cyclohexyl group attached to a methanesulfinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl methanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with methanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve purification steps such as distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexyl methanesulfonate.
Reduction: Reduction reactions can convert it back to cyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfinate group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Cyclohexyl methanesulfonate.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyl methanesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of sulfonate esters and other sulfur-containing compounds.
Biology: It can be used in the study of enzyme mechanisms involving sulfinates and sulfonates.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclohexyl methanesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfinate group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where this compound serves as a versatile intermediate.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl methanesulfonate: Similar structure but with a sulfonate group instead of a sulfinate group.
Cyclohexyl sulfinate: Lacks the methanesulfinate moiety.
Cyclohexyl sulfonate: Contains a sulfonate group.
Uniqueness
Cyclohexyl methanesulfinate is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and electrophile makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
116544-91-3 |
|---|---|
Fórmula molecular |
C7H14O2S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
cyclohexyl methanesulfinate |
InChI |
InChI=1S/C7H14O2S/c1-10(8)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
Clave InChI |
UYXKOGPKSZSLHL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)OC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

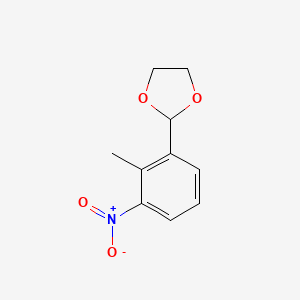
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
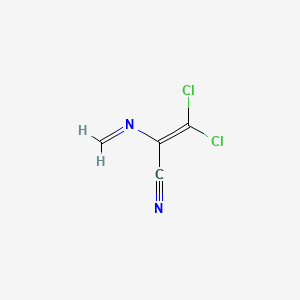
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
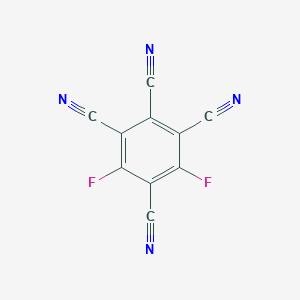
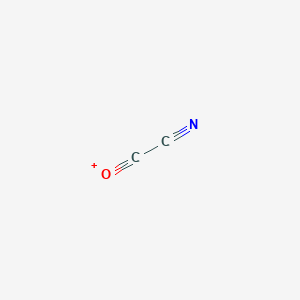
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
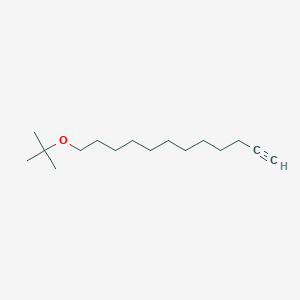
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
